2-bromo-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride
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Overview
Description
2-Bromo-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride is a chemical compound with the molecular formula C6H10BrCl2N3 and a molecular weight of 275 It is a brominated derivative of imidazo[4,5-c]pyridine, which is a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride typically involves the bromination of imidazo[4,5-c]pyridine. The reaction conditions include the use of brominating agents such as bromine (Br2) in the presence of a suitable solvent like dichloromethane (DCM) at a controlled temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions with optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, in an aqueous medium.
Reduction: LiAlH4, NaBH4, in anhydrous ether.
Substitution: Various nucleophiles (e.g., hydroxide, cyanide) in polar solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazo[4,5-c]pyridines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research has been conducted to evaluate its efficacy as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-bromo-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
2-Bromo-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride is unique in its structure and reactivity compared to other similar compounds. Some similar compounds include:
Imidazo[4,5-c]pyridine: The parent compound without the bromine atom.
2-chloro-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride: A chlorinated analog.
2-iodo-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride: An iodinated analog.
These compounds differ in their halogen substituents, which can affect their chemical reactivity and biological activity
Properties
CAS No. |
2230803-25-3 |
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Molecular Formula |
C6H10BrCl2N3 |
Molecular Weight |
274.97 g/mol |
IUPAC Name |
2-bromo-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine;dihydrochloride |
InChI |
InChI=1S/C6H8BrN3.2ClH/c7-6-9-4-1-2-8-3-5(4)10-6;;/h8H,1-3H2,(H,9,10);2*1H |
InChI Key |
KHIFIPPTFYHPJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1N=C(N2)Br.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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